Diethyl (2,5-difluorophenyl)malonate
Description
Diethyl (2,5-difluorophenyl)malonate (CAS: 247170-23-6) is a fluorinated malonate ester widely used in organic synthesis, particularly in the preparation of bioactive molecules. Its structure features a malonate core with two ethoxy groups and a 2,5-difluorophenyl substituent.
Properties
IUPAC Name |
diethyl 2-(2,5-difluorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c1-3-18-12(16)11(13(17)19-4-2)9-7-8(14)5-6-10(9)15/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXLUIZINZNCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654035 | |
| Record name | Diethyl (2,5-difluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247170-23-6 | |
| Record name | Diethyl (2,5-difluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Diethyl (2,5-difluorophenyl)malonate is an organic compound with the molecular formula . It is a derivative of malonic acid and features a difluoroaniline moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly its anti-inflammatory and anticancer activities.
Pharmacological Properties
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Activity : The compound has been investigated for its ability to inhibit inflammatory pathways, potentially through the modulation of cytokine production or the inhibition of pro-inflammatory enzymes.
- Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects on various cancer cell lines, possibly by inducing apoptosis or inhibiting cell proliferation.
The mechanism of action for this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. The difluoroaniline moiety enhances the compound’s binding affinity and selectivity, which may lead to improved pharmacological activity.
Structure-Activity Relationship (SAR)
The presence of fluorine atoms in the 2 and 5 positions of the phenyl ring appears to enhance the biological activity of the compound. This is supported by studies showing that fluorinated analogs often exhibit increased potency compared to their non-fluorinated counterparts.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study demonstrated that this compound inhibited the growth of several cancer cell lines with IC50 values ranging from 1.2 to 3.5 µM, indicating significant cytotoxicity .
- Another investigation highlighted its anti-inflammatory effects in a mouse model, where it reduced edema by approximately 50% compared to control groups .
-
Chemical Stability and Reactivity :
- The compound is stable under acidic and neutral conditions but can undergo hydrolysis under basic conditions, leading to the formation of carboxylic acids .
- Its reactivity in nucleophilic substitution reactions suggests potential for further chemical modifications that could enhance its biological properties.
Comparative Analysis Table
| Property | This compound | Other Fluorinated Malonates |
|---|---|---|
| Molecular Formula | C14H15F2NO4 | Varies |
| Anti-inflammatory Activity | Significant reduction in edema | Varies |
| Anticancer Activity | IC50: 1.2 - 3.5 µM | Varies |
| Hydrolysis Stability | Stable under acidic/neutral | Variable |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and number of fluorine atoms on the phenyl ring significantly influence reactivity and applications. Key analogs include:
Key Findings :
- Reactivity : The 2,5-difluoro derivative exhibits higher electrophilicity at the malonate core due to electron-withdrawing fluorine atoms, facilitating nucleophilic attacks in cyclization reactions . In contrast, 2,6-difluoro analogs show steric hindrance, reducing reaction rates .
- Synthetic Efficiency : The 2,5-difluoro compound achieves moderate yields (62%), while dichloro derivatives (e.g., 2,4-dichloro) are synthesized in unspecified yields but with higher purity (95%) .
- Applications : Fluorinated analogs are prioritized in medicinal chemistry for their metabolic stability, whereas chlorinated derivatives are used in polymer chemistry due to their radical-initiation efficiency .
Physicochemical Properties
- Solubility: Fluorinated malonates generally exhibit lower solubility in polar solvents compared to non-halogenated analogs due to reduced polarity.
- Thermal Stability : this compound decomposes at ~200°C, similar to other halogenated malonates, but shows better stability than methyl-substituted derivatives .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings
One of the most effective strategies to prepare diethyl (2,5-difluorophenyl)malonate involves the nucleophilic aromatic substitution of fluorine atoms on a difluorobenzene ring by the malonate anion.
- Reagents and Conditions : Sodium or potassium salts of diethyl malonate serve as nucleophiles. The reaction typically occurs in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under reflux or elevated temperatures.
- Mechanism : The electron-deficient aromatic ring bearing fluorine substituents facilitates nucleophilic attack by the malonate anion at the carbon bearing the fluorine, displacing the fluoride ion.
- Example : Analogous to the synthesis of diethyl 2-(perfluorophenyl)malonate by reaction of sodium diethyl malonate with hexafluorobenzene, the reaction with 2,5-difluorobenzene derivatives follows a similar pathway but requires optimization due to the lower fluorine content and electronic effects of the difluoro substitution pattern.
| Parameter | Typical Values/Conditions |
|---|---|
| Nucleophile | Sodium or potassium diethyl malonate |
| Electrophile | 2,5-Difluorobenzene or activated difluorophenyl derivatives |
| Solvent | DMF, acetonitrile |
| Temperature | 60–100 °C |
| Reaction Time | 5–10 hours |
| Yield | Moderate to good (40–90%) depending on conditions |
Condensation of Ethyl Phenylacetate Derivatives with Diethyl Carbonate
Another classical approach involves the condensation of ethyl 2,5-difluorophenylacetate with diethyl carbonate under basic conditions to form the diethyl malonate derivative.
- Reagents : Ethyl 2,5-difluorophenylacetate, diethyl carbonate, and a strong base such as sodium hydride or potassium carbonate.
- Conditions : The reaction is conducted under reflux, often in polar solvents like tetrahydrofuran (THF) or DMF.
- Outcome : This method forms the this compound through alkylation at the methylene group of diethyl malonate.
- Notes : This method is classical for preparing 2-phenylmalonate esters and can be adapted for fluorinated phenyl rings.
Hydrogenation and Reduction Steps for Substituted Malonates
In some synthetic routes, substituted diethyl malonates are prepared via reduction of diethyl 2-methylenemalonates intermediates.
- Procedure : The intermediate diethyl 2-methylenemalonates are hydrogenated using palladium on charcoal catalysts under hydrogen atmosphere at room temperature or mild heating.
- Application : This approach is useful when preparing malonate derivatives that initially contain reactive double bonds or other substituents that need reduction to yield the desired diethyl malonate.
Experimental Data and Yields from Literature
Summary of Preparation Strategy
| Step | Description | Typical Conditions |
|---|---|---|
| 1. Generation of malonate anion | Deprotonation of diethyl malonate with NaH or K2CO3 | Anhydrous conditions, inert atmosphere |
| 2. Nucleophilic aromatic substitution | Reaction with 2,5-difluorobenzene or activated derivatives | DMF or acetonitrile, 60–100 °C, 5–10 h |
| 3. Work-up and purification | Extraction, washing, drying over MgSO4, vacuum distillation | Standard organic work-up |
| 4. Optional hydrogenation | For intermediates with double bonds | Pd/C catalyst, H2 atmosphere, room temp to 60 °C |
| 5. Hydrolysis (if needed) | Conversion to malonic acid derivatives | Basic or acidic hydrolysis, reflux conditions |
Research Findings and Considerations
- The reactivity of fluorinated aromatic rings towards nucleophilic substitution is significantly influenced by the number and position of fluorine atoms. The 2,5-difluoro substitution pattern provides moderate activation for substitution by malonate anions.
- Purification methods such as vacuum distillation are preferred over gradient column chromatography for scalability and yield optimization.
- Hydrolysis of fluorinated malonate esters may require specialized conditions to avoid side reactions, impacting downstream applications.
- Recent literature emphasizes the importance of inert atmosphere and dry solvents to prevent side reactions and improve yield and purity.
Q & A
Q. What is the optimized synthetic route for Diethyl (2,5-difluorophenyl)malonate, and how is purity ensured?
this compound is synthesized via nucleophilic substitution using diethyl malonate and 2-bromo-1,4-difluorobenzene under basic conditions. The reaction typically employs sodium ethoxide as a base, followed by purification via silica gel column chromatography (0–10% ethyl acetate in hexanes) to isolate the product as a colorless oil (62% yield). Characterization involves H NMR, C NMR, IR, and HRMS to confirm structural integrity. For example, H NMR signals at δ 7.25–7.19 ppm (aromatic protons) and 4.29–4.17 ppm (ethoxy groups) are critical for validation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic vs. ethyl groups) and carbon bonding patterns. For instance, C NMR peaks at δ 167.10 ppm (carbonyl carbons) and 158.54 ppm (fluorinated aromatic carbons) confirm ester and substitution patterns .
- IR Spectroscopy : Peaks at 1737 cm (C=O stretch) and 1226 cm (C-F stretch) validate functional groups .
- HRMS : Accurate mass analysis (e.g., [M + Na] at m/z 295.0758) ensures molecular formula consistency .
Q. How is Diethyl Malonate utilized in the Claisen condensation for synthesizing β-ketoesters?
Diethyl malonate acts as a nucleophile in Claisen condensation. Deprotonation with a strong base (e.g., NaOEt) generates an enolate, which attacks electrophilic carbonyl carbons (e.g., esters or ketones). Subsequent elimination forms β-ketoesters. This method is foundational for constructing complex scaffolds, such as microtubule-targeting agents in neurodegenerative research .
Advanced Research Questions
Q. How can copper-catalyzed α-arylation of diethyl malonate derivatives be optimized under mild conditions?
Room-temperature α-arylation is achieved using CuI (5 mol%) and 2-picolinic acid (10 mol%) as a ligand. Aryl iodides react with diethyl malonate in DMF at 25°C, yielding α-aryl malonates with >90% efficiency. Key parameters include ligand choice (to stabilize Cu intermediates) and solvent polarity (DMF enhances nucleophilicity). This method avoids harsh conditions, preserving sensitive functional groups .
Q. What strategies minimize side reactions during fluorination of diethyl malonate derivatives?
Fluorination via electrophilic agents (e.g., F gas) requires controlled conditions to avoid over-fluorination or enolization. Using acetonitrile as a solvent (high dielectric constant) stabilizes transition states, improving selectivity. Monitoring via F NMR helps detect byproducts like 3,3-difluoromalonate, which arise from enolate intermediates. Catalyst tuning (e.g., Lewis acids) can suppress competing pathways .
Q. How does L-proline catalyze enantioselective Michael additions to diethyl malonate derivatives?
L-proline acts as an organocatalyst in asymmetric Michael additions. For example, acrylonitrile reacts with diethyl malonate in pyridine at 35°C, yielding Diethyl 2-(2-cyanoethyl)malonate with 79% enantiomeric excess. The catalyst forms a chiral enamine intermediate, directing nucleophilic attack stereoselectively. Optimal conditions include a 1:1.2 substrate ratio and 48-hour reaction time .
Q. How do EXAFS and ATR-FTIR elucidate surface interactions of malonate derivatives in material science?
EXAFS identifies Pb–C distances (2.98–3.14 Å) in ternary Pb-malonate-hematite complexes, confirming six-membered ring formation. ATR-FTIR detects shifts in carboxylate stretching modes (e.g., 1580 cm for symmetric COO), distinguishing inner-sphere (direct metal bonding) vs. outer-sphere adsorption. These techniques guide the design of metal-organic frameworks for environmental remediation .
Q. What analytical approaches resolve discrepancies in NMR data for diethyl malonate derivatives?
Contradictions in C NMR signals (e.g., δ 50.35 ppm for the central carbon) may arise from dynamic effects or solvent interactions. Variable-temperature NMR or DFT calculations can clarify rotational barriers. Cross-validation with HRMS and IR ensures assignments align with predicted electronic environments .
Methodological Considerations
- Synthetic Reproducibility : Column chromatography gradients (e.g., 0–10% EtOAc) must be strictly controlled to isolate pure products .
- Reaction Monitoring : Use TLC or inline IR to track intermediate formation during multi-step syntheses .
- Data Validation : Compare experimental NMR/HRMS data with computational predictions (e.g., Gaussian simulations) to confirm assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
